1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Overview
Description
“1,5-Diamino-4-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one” is a chemical compound with the molecular formula C11H11N5O and a molecular weight of 229.24 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, were not available in the sources I found .Scientific Research Applications
Antimicrobial Activity
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one derivatives demonstrate significant antimicrobial efficacy. A study by El-Meguid (2014) constructed new compounds incorporating 4-(5-benzoyl-1H-benzoimidazol-2) moiety into various amino acids, sulfamoyl, and pyrrole analogues. These compounds were effective against both gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).
FGFR1 Kinase Inhibition for Cancer Therapy
Gryshchenko et al. (2016) focused on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a significant target in cancer therapy. Derivatives of this compound were synthesized and evaluated for their ability to inhibit FGFR1 kinase activity. Certain compounds showed promising results in inhibiting FGFR1 and possessed antiproliferative activity against specific cancer cell lines (Gryshchenko et al., 2016).
Synthesis of Novel Heterocyclic Systems
Researchers like Gein et al. (2015) and Rusanov et al. (1978) have explored the synthesis of new heterocyclic systems using derivatives of this compound. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Gein et al., 2015), (Rusanov et al., 1978).
Antitumor Activity
Kuznietsova et al. (2013) investigated the effects of certain derivatives on the liver and colon in rats with colorectal carcinogenesis. Compounds like 5-amino-4-(1,3-benzothyazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one showed a decrease in the total area of colon tumors, indicating potential antitumor properties (Kuznietsova et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXXXPGIHIHKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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